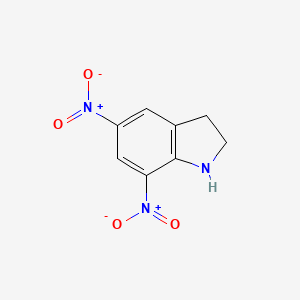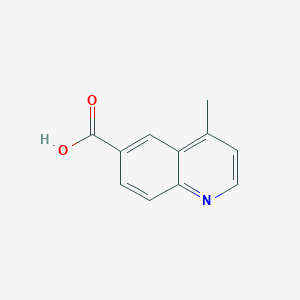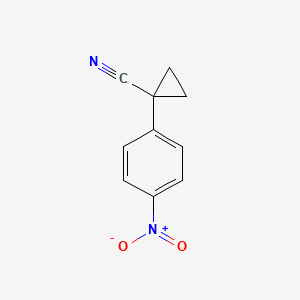![molecular formula C11H16O3S B1308696 4-[(Butylthio)methyl]-5-methyl-2-furoic acid CAS No. 462075-93-0](/img/structure/B1308696.png)
4-[(Butylthio)methyl]-5-methyl-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butylthio)methyl]-5-methyl-2-furoic acid is an organic compound that belongs to the class of furoic acids. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a butylthio group attached to the furan ring via a methylene bridge and a carboxylic acid functional group. This unique structure imparts specific chemical properties and reactivity to the compound.
Aplicaciones Científicas De Investigación
4-[(Butylthio)methyl]-5-methyl-2-furoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Direcciones Futuras
While specific future directions for this compound are not available, it’s worth noting that similar compounds, such as Benzo[1,2-d;4,5-d′]bis[1,3]dithioles, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylthio)methyl]-5-methyl-2-furoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-2-furoic acid with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Another approach involves the thiolation of 4-(chloromethyl)-5-methyl-2-furoic acid with butylthiol. This reaction can be catalyzed by a transition metal catalyst, such as palladium or copper, under mild conditions. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Butylthio)methyl]-5-methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and methanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Mecanismo De Acción
The mechanism of action of 4-[(Butylthio)methyl]-5-methyl-2-furoic acid involves its interaction with molecular targets, such as enzymes or receptors. The butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets. The overall effect depends on the specific biological context and the nature of the molecular interactions.
Comparación Con Compuestos Similares
4-[(Butylthio)methyl]-5-methyl-2-furoic acid can be compared with other furoic acids and thiolated compounds:
4-[(Methylthio)methyl]-5-methyl-2-furoic acid: Similar structure but with a methylthio group instead of a butylthio group. It may exhibit different reactivity and biological activity.
5-Methyl-2-furoic acid: Lacks the thiolated side chain, resulting in different chemical properties and applications.
4-[(Butylthio)methyl]-2-furoic acid: Similar structure but without the methyl group on the furan ring. This difference can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(butylsulfanylmethyl)-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-3-4-5-15-7-9-6-10(11(12)13)14-8(9)2/h6H,3-5,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELLZSIDRRZODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403329 |
Source


|
| Record name | ST069970 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462075-93-0 |
Source


|
| Record name | ST069970 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

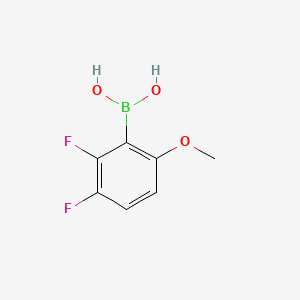
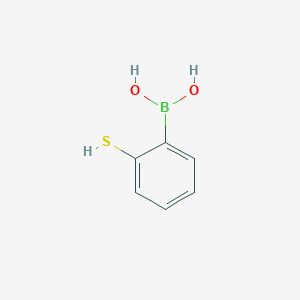
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
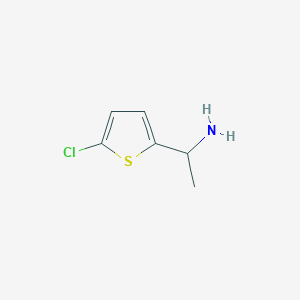
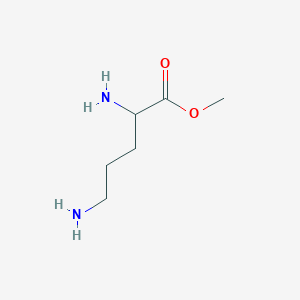
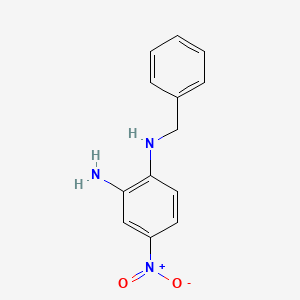
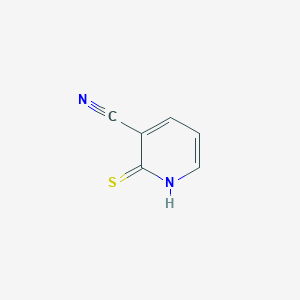
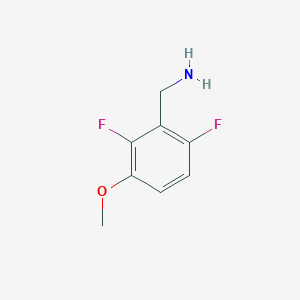
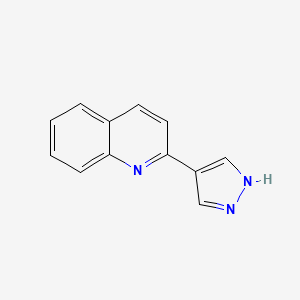
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
